H-Ser-His-OH: A Comprehensive Technical Guide to its Fundamental Properties and Characteristics
H-Ser-His-OH: A Comprehensive Technical Guide to its Fundamental Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Ser-His-OH, also known as seryl-histidine, is a molecule of significant interest due to its remarkable catalytic activities and its fundamental role in the active sites of numerous enzymes. Composed of L-serine and L-histidine, this simple dipeptide exhibits the capacity to cleave DNA, proteins, and esters, as well as to catalyze the formation of peptide bonds.[1] This technical guide provides an in-depth overview of the core fundamental properties and characteristics of H-Ser-His-OH, including its physicochemical properties, detailed experimental protocols for its synthesis, purification, and activity assays, and a discussion of its potential, though currently underexplored, role in intracellular signaling.
Physicochemical Properties
The fundamental physicochemical properties of H-Ser-His-OH are summarized in the tables below. These properties are crucial for understanding its behavior in biological and experimental systems.
Table 1: General Physicochemical Properties of H-Ser-His-OH
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₄O₄ | [2] |
| Molecular Weight | 242.23 g/mol | [2] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
| Synonyms | Seryl-histidine, Ser-His, SH | [2] |
| CAS Number | 67726-09-4 |
Table 2: Acid-Base Properties of H-Ser-His-OH (Estimated)
| Ionizable Group | Estimated pKa |
| α-Carboxyl (His) | ~1.82 |
| Imidazole (B134444) (His) | ~6.00 |
| α-Amino (Ser) | ~9.15 |
| Isoelectric Point (pI) | ~7.59 |
Note: The pKa values are estimated based on the pKa values of the individual amino acids, serine and histidine. The isoelectric point (pI) is calculated as the average of the pKa values of the imidazole side chain of histidine and the α-amino group of serine.
Table 3: Solubility of H-Ser-His-OH
| Solvent | Solubility | Source |
| Water | ≥ 100 mg/mL (412.83 mM) | [3] |
| DMSO | 20.83 mg/mL (85.99 mM) (requires sonication) | [3] |
Biological Activities and Significance
H-Ser-His-OH is recognized for its catalytic promiscuity, a feature attributed to the synergistic action of the serine hydroxyl group and the histidine imidazole side chain, which mimics the catalytic dyad found in serine proteases.[1]
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Nuclease Activity: The dipeptide is capable of cleaving DNA, generating both 3'-hydroxyl and 3'-phosphate fragments, which is consistent with phosphodiester bond hydrolysis.[1]
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Protease and Esterase Activity: H-Ser-His-OH demonstrates the ability to hydrolyze peptide bonds in proteins and cleave ester linkages, such as that in p-nitrophenyl acetate (B1210297) (p-NPA).[1]
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Peptide Ligase Activity: In a reverse of its hydrolytic activity, H-Ser-His-OH can catalyze the formation of peptide bonds, suggesting a potential role in prebiotic peptide synthesis.
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Prebiotic Chemistry: The catalytic nature of this simple dipeptide has led to its consideration as a potential player in the origin of life, acting as a primitive enzyme before the evolution of more complex protein catalysts.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and functional analysis of H-Ser-His-OH.
Synthesis and Purification
The chemical synthesis of H-Ser-His-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).
3.1.1. Solid-Phase Peptide Synthesis (SPPS) of H-Ser-His-OH
This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
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Resin Selection and Preparation:
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Start with a pre-loaded Fmoc-His(Trt)-Wang resin. The trityl (Trt) group protects the imidazole side chain of histidine.
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Swell the resin in dimethylformamide (DMF) for 30 minutes.
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-
Fmoc Deprotection:
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Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes to remove the Fmoc group from the histidine residue.
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Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
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Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.
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-
Coupling of Fmoc-Ser(tBu)-OH:
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Dissolve Fmoc-Ser(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. The tert-butyl (tBu) group protects the hydroxyl group of serine.
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Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
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Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
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Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
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Wash the resin with DMF, DCM, and DMF.
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-
Final Deprotection and Cleavage:
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Remove the N-terminal Fmoc group from serine using 20% piperidine in DMF as described above.
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Wash the resin extensively with DMF and DCM and dry it under vacuum.
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Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
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Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and tBu).
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
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Dry the crude H-Ser-His-OH peptide under vacuum.
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3.1.2. Purification by High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for purification. The exact gradient should be optimized based on the retention time of the dipeptide.
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Detection: UV absorbance at 214 nm and 280 nm.
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Procedure:
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Dissolve the crude peptide in Mobile Phase A.
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Inject the sample onto the equilibrated C18 column.
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Run the gradient and collect fractions corresponding to the major peak.
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Analyze the fractions by mass spectrometry to confirm the identity of H-Ser-His-OH.
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Pool the pure fractions and lyophilize to obtain the final product as a white powder.
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Activity Assays
3.2.1. DNA Cleavage Assay
This assay is designed to visualize the nuclease activity of H-Ser-His-OH on a plasmid DNA substrate.
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Materials:
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Supercoiled plasmid DNA (e.g., pBR322)
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H-Ser-His-OH
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Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
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Agarose (B213101) gel (1%)
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Ethidium bromide or other DNA stain
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Loading dye
-
-
Procedure:
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Set up reaction mixtures containing 500 ng of plasmid DNA and varying concentrations of H-Ser-His-OH (e.g., 10 µM to 1 mM) in the reaction buffer.
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Include a negative control with no H-Ser-His-OH.
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Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).
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Stop the reaction by adding loading dye containing a chelating agent like EDTA.
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Analyze the samples by agarose gel electrophoresis.
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Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA indicates cleavage activity.
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3.2.2. Esterase Activity Assay (p-Nitrophenyl Acetate Hydrolysis)
This colorimetric assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow product p-nitrophenol.
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Materials:
-
p-Nitrophenyl acetate (p-NPA) solution in a suitable solvent (e.g., acetonitrile)
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H-Ser-His-OH
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Reaction Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
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Spectrophotometer
-
-
Procedure:
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Prepare a stock solution of p-NPA.
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In a cuvette, add the reaction buffer and H-Ser-His-OH to the desired final concentration.
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Initiate the reaction by adding a small volume of the p-NPA stock solution.
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Immediately monitor the increase in absorbance at 405 nm over time.
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The rate of reaction can be calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of p-nitrophenol.
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Include a control reaction without H-Ser-His-OH to measure the rate of spontaneous hydrolysis.
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3.2.3. Peptide Ligation Assay
This assay demonstrates the ability of H-Ser-His-OH to catalyze the formation of a new peptide bond.
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Materials:
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Amino acid or peptide ester (e.g., Gly-Phe-OMe)
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Amino acid amide (e.g., Leu-NH₂)
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H-Ser-His-OH
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Reaction Buffer (e.g., 100 mM borate (B1201080) buffer, pH 8.0)
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HPLC system for analysis
-
-
Procedure:
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Dissolve the amino acid ester and amino acid amide in the reaction buffer.
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Add H-Ser-His-OH to the reaction mixture.
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Incubate the reaction at room temperature, taking aliquots at various time points (e.g., 0, 1, 4, 24 hours).
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Quench the reaction in the aliquots by adding an acid (e.g., TFA).
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Analyze the formation of the new, longer peptide product by reverse-phase HPLC.
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Quantify the product peak to determine the reaction yield over time.
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Potential Role in Intracellular Signaling
While the catalytic activities of H-Ser-His-OH are well-documented, its direct role as an intracellular signaling molecule is less understood and represents a significant area for future research. Dipeptides are increasingly being recognized as signaling molecules in various biological contexts. The cellular uptake of histidine-containing dipeptides has been observed, suggesting that H-Ser-His-OH could potentially exert intracellular effects.
A hypothetical mechanism for how an intracellular dipeptide like H-Ser-His-OH could influence a signaling pathway, such as the MAPK cascade, is through the allosteric modulation of a key kinase or phosphatase. Its catalytic activity could also locally alter the concentration of other small molecules that in turn affect signaling. However, there is currently no direct experimental evidence to support a specific signaling role for H-Ser-His-OH.
Visualizations
Experimental Workflows
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Ser-His-OH.
Caption: Workflow for the DNA cleavage assay.
Catalytic Mechanism and Potential Signaling
Caption: Simplified catalytic mechanisms of H-Ser-His-OH.
Caption: Hypothetical role of H-Ser-His-OH in intracellular signaling.
Conclusion
H-Ser-His-OH is a dipeptide with a remarkable array of catalytic capabilities that underscore its importance in both biochemical and prebiotic contexts. Its fundamental properties are well-characterized, and robust methods for its synthesis, purification, and functional analysis are readily adaptable from standard peptide chemistry protocols. While its role as a mimic of serine protease active sites is a central theme of its study, the potential for H-Ser-His-OH to act as an intracellular signaling molecule remains an intriguing and largely unexplored frontier. Further research into its cellular uptake and downstream effects is warranted to fully elucidate the biological significance of this versatile dipeptide. This guide provides a solid foundation for researchers and drug development professionals to further investigate the multifaceted nature of H-Ser-His-OH.
